N-(2,4,6-Trimethoxybenzoyl)-morpholine is an organic compound characterized by its molecular formula and a molecular weight of 281.3 g/mol. The compound features a morpholine ring attached to a benzoyl group that is further substituted with three methoxy groups at the 2, 4, and 6 positions of the aromatic ring. This structural arrangement is significant for its chemical behavior and potential applications in various scientific fields.
The compound can be synthesized through specific chemical reactions involving precursors such as 2,4,6-trimethoxybenzoyl chloride and morpholine. Its synthesis has been documented in various chemical literature and patent databases, highlighting its relevance in organic chemistry and medicinal research.
N-(2,4,6-Trimethoxybenzoyl)-morpholine falls under the classification of heterocyclic compounds due to the presence of the morpholine ring. It is also categorized as an aromatic compound because of the benzoyl moiety that contains a conjugated system of double bonds.
The synthesis of N-(2,4,6-Trimethoxybenzoyl)-morpholine typically involves a nucleophilic acyl substitution reaction. The general reaction can be represented as follows:
In this reaction, 2,4,6-trimethoxybenzoyl chloride reacts with morpholine in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid produced during the reaction. This method is favored due to its efficiency and the relatively straightforward purification process following the reaction.
The reaction conditions typically require controlled temperatures to ensure complete conversion and minimize side reactions. Characterization of the product can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(2,4,6-Trimethoxybenzoyl)-morpholine consists of a morpholine ring (a six-membered ring containing one nitrogen atom) bonded to a benzoyl group with three methoxy substituents. The structural formula can be depicted as follows:
COC1=CC(=C(C(=C1)OC)C(=O)N2CCOCC2)OC
This structure indicates that the methoxy groups are likely to influence both the physical properties and reactivity of the compound due to their electron-donating characteristics.
Property | Value |
---|---|
Molecular Weight | 281.30 g/mol |
CAS Number | 64038-97-7 |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
N-(2,4,6-Trimethoxybenzoyl)-morpholine can participate in several chemical reactions:
These reactions highlight the versatility of N-(2,4,6-Trimethoxybenzoyl)-morpholine in synthetic organic chemistry.
The mechanism of action for N-(2,4,6-Trimethoxybenzoyl)-morpholine involves its interaction with biological targets such as enzymes or receptors. While specific pathways are still under investigation, preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways due to its structural features .
This modulation could potentially lead to therapeutic effects in various biological systems.
The chemical properties are influenced by:
These properties make it an interesting candidate for further research in medicinal chemistry .
N-(2,4,6-Trimethoxybenzoyl)-morpholine has several potential applications:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5